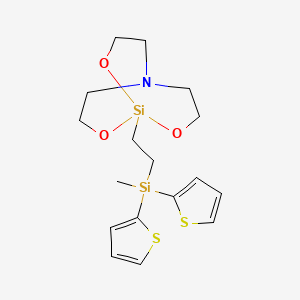![molecular formula C3H9NO3S2 B14455504 N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide CAS No. 70355-69-0](/img/structure/B14455504.png)
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide is an organosulfur compound with the molecular formula C3H9NO3S2. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2). Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with dimethylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid (HCl). The reaction can be represented as follows:
CH3SO2Cl+(CH3)2NH→CH3SO2N(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar structure but without the dimethyl substitution.
N,N-Dimethylmethanesulfonamide: Another related compound with similar chemical properties.
Uniqueness
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethyl group enhances its stability and solubility, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
70355-69-0 |
|---|---|
Molekularformel |
C3H9NO3S2 |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]methanesulfonamide |
InChI |
InChI=1S/C3H9NO3S2/c1-8(2,5)4-9(3,6)7/h1-3H3 |
InChI-Schlüssel |
LGDZRUNXRFZRIU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NS(=O)(=O)C)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





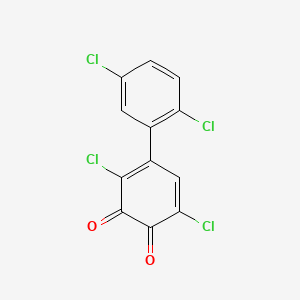
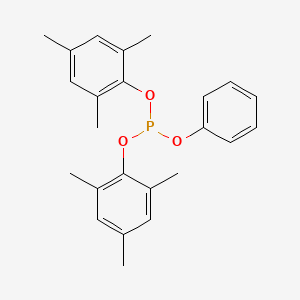

![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

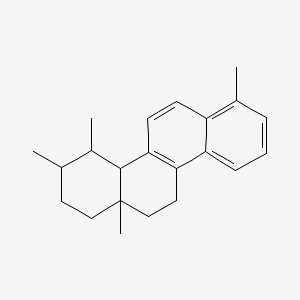
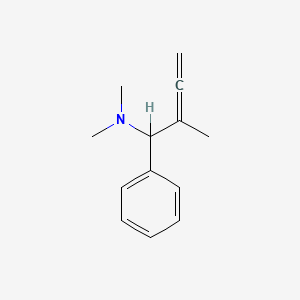
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
